molecular formula C13H17NO2 B14593469 Methyl 4-[benzyl(methyl)amino]but-2-enoate CAS No. 61322-08-5

Methyl 4-[benzyl(methyl)amino]but-2-enoate

Cat. No.: B14593469
CAS No.: 61322-08-5
M. Wt: 219.28 g/mol
InChI Key: WFZIZOUTSAEZOK-UHFFFAOYSA-N
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Description

Methyl 4-[benzyl(methyl)amino]but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group, a methyl group, and an amino group attached to a but-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[benzyl(methyl)amino]but-2-enoate typically involves the reaction of benzylamine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[benzyl(methyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[benzyl(methyl)amino]but-2-enoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[benzyl(methyl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-methoxybenzoate
  • Methyl 4-aminobenzoate
  • Methyl 4-[benzyl(methyl)amino]butanoate

Uniqueness

Methyl 4-[benzyl(methyl)amino]but-2-enoate is unique due to its specific structural features, such as the presence of both benzyl and methyl groups attached to the amino group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

61322-08-5

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 4-[benzyl(methyl)amino]but-2-enoate

InChI

InChI=1S/C13H17NO2/c1-14(10-6-9-13(15)16-2)11-12-7-4-3-5-8-12/h3-9H,10-11H2,1-2H3

InChI Key

WFZIZOUTSAEZOK-UHFFFAOYSA-N

Canonical SMILES

CN(CC=CC(=O)OC)CC1=CC=CC=C1

Origin of Product

United States

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